2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid
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Overview
Description
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of 3-methylpyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and meet the demands of various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules that can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Fluoro-5-methylpyridine
- 2-Bromo-4-fluoropyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
Compared to similar compounds, 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Overview
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a heterocyclic organic compound with significant biological activity. Its molecular formula is C6H5BrFN, and it has a molecular weight of 190.01 g/mol. This compound belongs to the class of fluoropyridines, which are known for their unique chemical properties and interactions with various biological systems.
The primary mechanism of action for this compound involves its role as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This kinase is crucial in regulating inflammatory responses and cellular stress. The compound binds specifically to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets, which include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
Inhibition of Inflammatory Responses
Research indicates that this compound effectively inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation. In laboratory studies, low doses of this compound have been shown to significantly decrease p38α MAPK activity without causing major toxicity in cell cultures or animal models .
Cellular Effects
This compound influences various cellular processes, including:
- Gene Expression: It modulates the expression of genes involved in inflammation and stress responses.
- Cell Signaling Pathways: It alters signaling pathways critical for cellular metabolism and survival.
In experimental settings, it has been observed that prolonged exposure to the compound leads to changes in cellular signaling dynamics, suggesting a potential for therapeutic applications in inflammatory diseases .
Dosage and Temporal Effects
The biological effects of this compound vary with dosage. At lower concentrations, it effectively reduces inflammation with minimal side effects. However, higher doses may lead to different metabolic responses and potential cytotoxicity. Studies suggest that the compound remains stable under standard storage conditions, indicating its viability for extended use in research and therapeutic contexts .
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. The biotransformation processes are essential for understanding its pharmacokinetics and potential interactions with other drugs .
Research Findings
Case Studies:
- Inflammation Models: In animal models induced with inflammatory conditions, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups.
- Cell Culture Experiments: In vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased secretion of TNF-α and IL-1β upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
Summary Table: Biological Activities
Activity | Description |
---|---|
Inflammation Inhibition | Reduces TNF-α and IL-1β secretion by inhibiting p38α MAPK activity |
Cellular Metabolism Modulation | Alters gene expression related to stress and inflammation |
Dosage Effects | Effective at low doses; potential cytotoxicity at high doses |
Metabolic Pathways | Metabolized primarily by cytochrome P450 enzymes in the liver |
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2H,1H3,(H,11,12) |
InChI Key |
FDOJAWYKERPNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Br)F)C(=O)O |
Origin of Product |
United States |
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